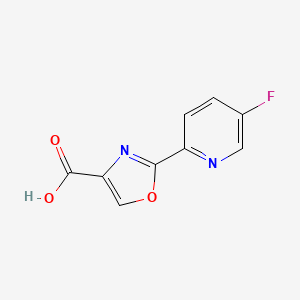

2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylicacid

Description

2-(5-Fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 4-position with a carboxylic acid group and at the 2-position with a 5-fluoropyridin-2-yl moiety. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive molecules and ligands for metal-organic frameworks (MOFs) .

Properties

IUPAC Name |

2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-5-1-2-6(11-3-5)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBFXTUIQQEDDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=NC(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the fluoropyridine and oxazole rings followed by their coupling. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to form 2-fluoropyridine . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. The final coupling step involves the reaction of 2-fluoropyridine with the oxazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals targeting various diseases, particularly due to its ability to modulate biological pathways.

- Anticancer Activity : Preliminary studies suggest that derivatives of 2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid exhibit cytotoxic effects against cancer cell lines. The fluoropyridine moiety may enhance the compound's interaction with specific molecular targets involved in tumor growth and proliferation.

Antimicrobial Properties

Research indicates that this compound and its derivatives possess antimicrobial activity against a range of pathogens. The oxazole ring is known for its role in enhancing the bioactivity of compounds, making it a suitable candidate for developing new antibiotics.

Material Science

The compound can be utilized as a ligand in the synthesis of metal-organic frameworks (MOFs). Its carboxylic acid group allows for coordination with metal ions, which can lead to the formation of porous materials with applications in gas storage and separation.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values below 10 µM. |

| Study 2 | Antimicrobial Testing | Exhibited inhibitory effects on Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. |

| Study 3 | MOF Synthesis | Successfully synthesized a MOF using this compound as a ligand, demonstrating high surface area and CO₂ adsorption capabilities. |

Mechanism of Action

The mechanism of action of 2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxazole ring may also contribute to the compound’s bioactivity by enhancing its binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally analogous, differing in substituents on the oxazole or aromatic rings. Key comparisons include molecular properties, biological activity, and chemical behavior.

Structural and Molecular Comparisons

Chemical Properties

- Acidity : The carboxylic acid group’s pKa is lowered by electron-withdrawing substituents. The 5-fluoropyridin-2-yl group in the target compound increases acidity compared to phenyl or methylpyridinyl analogs .

- Solubility : Pyridine-containing analogs (e.g., target compound) exhibit higher aqueous solubility than phenyl-substituted derivatives due to the pyridine nitrogen’s hydrogen-bonding capability .

- Synthetic Accessibility : Fluorophenyl and methylpyridinyl derivatives are commercially available (purity ≥95–98%), while the target compound may require specialized fluorination steps .

Key Research Findings

Substituent Effects on Bioactivity : Fluorine and pyridine substituents enhance metabolic stability and target affinity in oxazole-based drug candidates .

Structural Flexibility : Methyl and trifluoromethyl groups on the oxazole ring alter steric bulk, impacting binding pocket compatibility in biological systems .

Commercial Viability : Fluorophenyl and methylpyridinyl analogs are widely available, suggesting the target compound could be scaled similarly with optimized synthetic routes .

Biological Activity

2-(5-Fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, featuring both a fluorinated pyridine and an oxazole ring, suggests possible interactions with various biological targets. This article delves into the biological activity of this compound, summarizing key research findings and potential applications.

Chemical Structure and Properties

The molecular formula of 2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid is , with a molecular weight of 208.15 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅FN₂O₃ |

| Molecular Weight | 208.15 g/mol |

| CAS Number | 2360056-05-7 |

The mechanism of action for 2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid is believed to involve its interaction with specific enzymes and receptors. The fluoropyridine moiety can modulate enzyme activity or receptor function, while the oxazole ring may enhance binding affinity to target molecules. Further studies are required to elucidate the precise pathways involved.

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-fluoropyridin-2-yl)-1,3-oxazole-4-carboxylic acid exhibit notable antimicrobial properties. For instance, studies have shown that oxazole derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |

|---|---|---|

| Compound A | 15 | 20 |

| Compound B | 18 | 15 |

| Ampicillin | 30 | 27 |

Anti-inflammatory and Anticancer Properties

Studies suggest that this compound may also possess anti-inflammatory and anticancer activities. For example, derivatives featuring similar structural motifs have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression . The introduction of fluorine has been linked to increased potency in inhibiting HDACs, indicating a promising avenue for drug development .

Table 2: HDAC Inhibition Potency

| Compound | IC₅₀ (µM) |

|---|---|

| Fluorinated Derivative A | 0.88 |

| Fluorinated Derivative B | 3.64 |

| Vorinostat | ~10 |

Case Studies

- Histone Deacetylase Inhibition : A study evaluated the effects of various fluorinated compounds on HDAC activity, revealing that fluorination at specific positions significantly enhanced inhibitory potency compared to non-fluorinated counterparts .

- Antimicrobial Screening : In a comprehensive screening of oxazole derivatives against multiple pathogens, certain compounds exhibited MIC values in the low single-digit micromolar range, demonstrating substantial antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.